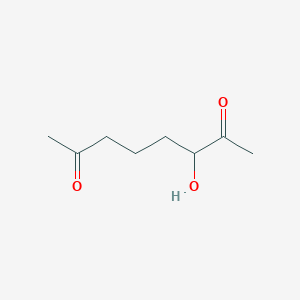
3-Hydroxyoctane-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyoctane-2,7-dione is an organic compound characterized by the presence of hydroxyl and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyoctane-2,7-dione can be achieved through several methods. One common approach involves the oxidation of octane derivatives. For instance, the oxidation of 3-hydroxy-2-octanone using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound . Another method involves the aldol condensation of octanal followed by selective oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxyoctane-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone groups can yield corresponding alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and osmium tetroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acid chlorides and alcohols are often used in esterification and etherification reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Esters and ethers
Aplicaciones Científicas De Investigación
3-Hydroxyoctane-2,7-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Hydroxyoctane-2,7-dione involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence enzyme activity and metabolic pathways . The compound’s reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-2-octanone
- Octane-2,7-dione
- 3-Hydroxy-2,7-dione
Uniqueness
3-Hydroxyoctane-2,7-dione is unique due to the presence of both hydroxyl and ketone functional groups at specific positions on the carbon chain. This structural arrangement imparts distinct reactivity and properties compared to similar compounds .
Propiedades
Número CAS |
90370-96-0 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
3-hydroxyoctane-2,7-dione |
InChI |
InChI=1S/C8H14O3/c1-6(9)4-3-5-8(11)7(2)10/h8,11H,3-5H2,1-2H3 |
Clave InChI |
BRLDEYSTUKAWET-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCC(C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


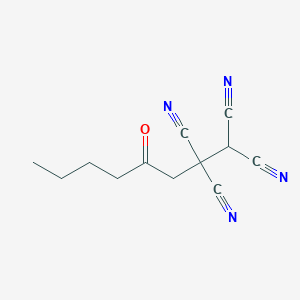
![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)

![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
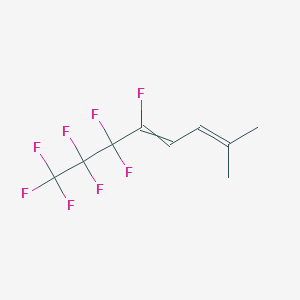
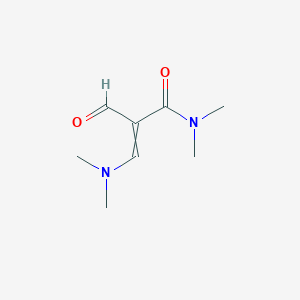
![1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane](/img/structure/B14364802.png)
![N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide](/img/structure/B14364815.png)
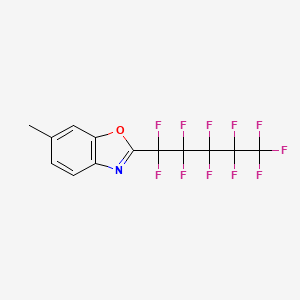
![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)
![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
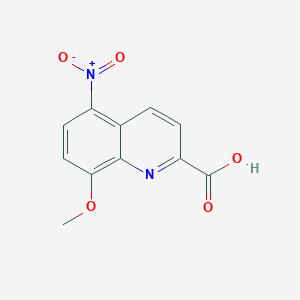
![1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14364857.png)
